
N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamid
Übersicht
Beschreibung
“N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide” is an organic compound. It contains a borate group and an amide group .
Molecular Structure Analysis
The structure of this compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The exact molecular structure is not available in the retrieved information.Chemical Reactions Analysis
The compound may participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Wissenschaftliche Forschungsanwendungen
Borylierungsreaktionen
Diese Verbindung kann in Borylierungsreaktionen an der benzylischen C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators verwendet werden, um Pinacolbenzylboronat zu bilden .
Hydroborierung von Alkinen und Alkenen
Es kann in der Hydroborierung von Alkyl- oder Arylalkinen und -alkenen in Gegenwart von Übergangsmetallkatalysatoren verwendet werden .
Kupplung mit Aryliodiden
Diese Verbindung kann in der Kupplung mit Aryliodiden in Gegenwart eines Kupferkatalysators verwendet werden, um Arylboronate zu bilden .
Asymmetrische Hydroborierung
Es kann in der asymmetrischen Hydroborierung von 1,3-Enynen verwendet werden, um chirale Allenylboronate zu bilden .
Synthese neuer Copolymere
Es wird bei der Synthese, den optischen und elektrochemischen Eigenschaften neuer Copolymere auf Basis von Benzothiadiazol- und elektronenreichen Arene-Einheiten eingesetzt .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung kann als Reagenz für Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden .
Umesterungsreaktionen
Es kann auch als Reagenz für Umesterungsreaktionen verwendet werden .
Arzneimittelforschungsanwendung
In der Arzneimittelforschungsanwendung werden Borverbindungen wie diese üblicherweise als Enzyminhibitoren oder spezifische Ligandenmedikamente verwendet. Neben der Behandlung von Tumoren und mikrobiellen Infektionen können sie auch zur Behandlung von Antikrebsmitteln eingesetzt werden .
Zukünftige Richtungen
Boronic acid compounds, such as “N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide”, have a wide range of applications in pharmacy and biology due to their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis but also have potential applications in the development of enzyme inhibitors or specific ligand drugs . Future research may focus on exploring these potentials further.
Eigenschaften
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(16-8-9)11(17)15-5/h6-8H,1-5H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBLRWRRONQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657292 | |
| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945863-21-8 | |
| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



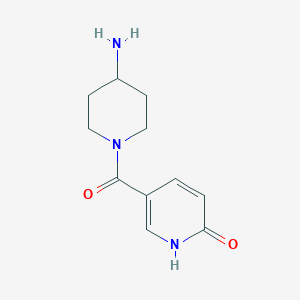
![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)

![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)

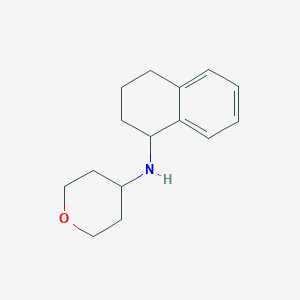
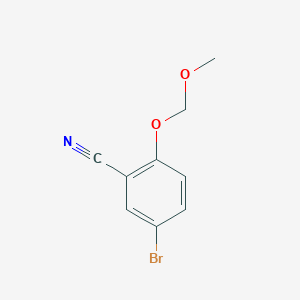


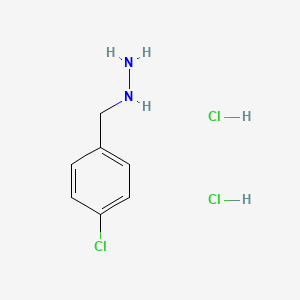
![4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid](/img/structure/B1486614.png)
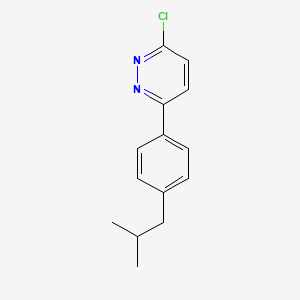
![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)